molecular formula C16H12BrNO3 B2915274 N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide CAS No. 2034566-22-6

N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide

Cat. No.: B2915274
CAS No.: 2034566-22-6
M. Wt: 346.18
InChI Key: YQOUFRCCKVFYMI-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-2-bromobenzamide ( 2034566-22-6) is a sophisticated bifuran-derived bromobenzamide compound of significant interest in medicinal chemistry and organic synthesis . Its molecular structure strategically combines a rigid, π-conjugated 2,3'-bifuran scaffold with a 2-bromobenzamide moiety, creating a versatile pharmacophore or building block for targeted molecular design . The bifuran core enhances molecular rigidity and is known to facilitate interactions such as π-π stacking, while the bromine substituent on the benzamide ring provides a reactive handle for further functionalization via cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, allowing for precise structural diversification . This compound is primarily utilized as a key synthetic intermediate in the discovery and development of new therapeutic agents. Its well-defined structure supports research in areas such as kinase inhibitor development, where such scaffolds have demonstrated potent biological activity . The unique electronic properties conferred by the fused heterocyclic system also make this compound a candidate for exploration in materials science . Available in high purity, it is supplied for research applications as a building block in drug discovery pipelines and other investigative chemistry programs. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-14-4-2-1-3-13(14)16(19)18-9-12-5-6-15(21-12)11-7-8-20-10-11/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOUFRCCKVFYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzamide typically involves the coupling of 2-bromobenzoyl chloride with a bifuran derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The bromobenzamide group can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products

    Oxidation: Furan derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-bromobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrogen bonding. The bromobenzamide group can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of their activity. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Key Observations:

Fluorine’s electron-withdrawing nature in the difluoro compound may alter the benzamide’s electronic profile, affecting reactivity or binding interactions .

Amine Group Diversity: The bifuran-methyl group in the target compound and its difluoro analog introduces aromaticity and rigidity, which may favor π-π stacking in biological targets. In contrast, the cyclohexyl amine in 2-amino-N-cyclohexyl-5-bromobenzamide offers flexibility and improved solubility .

Research Implications

  • Solubility vs. Bioavailability : The bifuran-methyl group’s aromaticity may reduce solubility relative to aliphatic amines (e.g., cyclohexyl), necessitating formulation optimization for in vivo applications .

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-2-bromobenzamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

IUPAC Name: 2-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Molecular Formula: C16H12BrNO3
Molecular Weight: 350.17 g/mol
CAS Number: 2034594-38-0

The compound features a bifuran moiety, which is known for its diverse biological activities, attached to a bromobenzamide structure. The bromine atom may enhance the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The bifuran structure can engage with various enzymes or receptors, potentially leading to inhibition or activation of their functions. The bromobenzamide component may facilitate binding to target sites, enhancing the compound's efficacy.

Anticancer Activity

Research has indicated that compounds containing bifuran structures can exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:
In a study involving B16-F1 melanoma cells, compounds structurally related to this compound were screened for their ability to block lamellipodial protrusions and cell migration. The results indicated that these compounds effectively inhibited the Arp2/3 complex involved in cell motility, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings

Study Findings Reference
In vitro screening of bifuran derivativesIdentified several analogs with potent anticancer activity against melanoma cells
Antimicrobial assaysShowed significant inhibition against Gram-positive bacteria
Mechanistic studiesDemonstrated interaction with the Arp2/3 complex affecting cytoskeletal dynamics

Synthesis and Derivatives

This compound can be synthesized through various methods, including microwave-assisted coupling of bifuran derivatives with bromobenzamide precursors. The efficiency of synthesis can be enhanced using continuous flow reactors and advanced purification techniques.

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